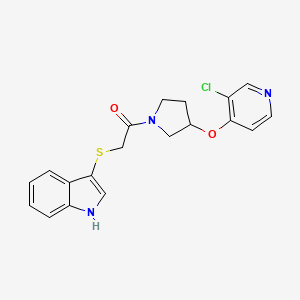

![molecular formula C21H14N4O2S B2800394 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide CAS No. 1788945-36-7](/img/structure/B2800394.png)

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . Compounds with this moiety have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been a subject of research for several decades . Various methods have been developed, with the choice of method often depending on the specific properties desired in the final product . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole moiety . This moiety is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research has focused on the synthesis of novel compounds through reactions involving similar molecular structures. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones, showcasing a method for creating new compounds with potential applications in drug development and chemical biology (Klásek et al., 2010).

Catalysis and Green Chemistry

The development of environmentally friendly catalytic processes is another area of interest. Sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions. This highlights the role of these compounds in promoting green chemistry and sustainable manufacturing processes (Mouradzadegun et al., 2015).

Biological Activities

A significant body of research has focused on the biological activities of compounds with similar structures, including their potential as antitumor agents. Synthesis and evaluation of novel arylazothiazole disperse dyes containing selenium have shown not only high efficiency in dyeing but also notable antioxidant, antitumor, and antimicrobial activities. This dual functional aspect suggests potential applications in developing therapeutic agents and biologically active materials (Khalifa et al., 2015).

Material Science and Photocatalysis

The synthesis of quinoline–imidazole–monoamide ligands and their application in constructing octamolybdate complexes demonstrate the role of these compounds in material science. These complexes possess interesting electrochemical, photocatalytic, and magnetic properties, indicating their potential use in the development of new materials for energy conversion, environmental remediation, and magnetic devices (Li et al., 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include imidazo[2,1-b]thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The design and synthesis of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives were predicted using in silico admet .

Result of Action

Some thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . Additionally, certain derivatives have demonstrated potent effects on prostate cancer .

Action Environment

The solubility of thiazole, a parent material for various chemical compounds including this one, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action and efficacy.

Orientations Futures

The future directions for research on “2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide” could include further exploration of its biological activities and potential applications. For instance, compounds with the imidazo[2,1-b]thiazole moiety have been found to exhibit diverse biological activities, suggesting that they could be used in the development of new drugs .

Propriétés

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2S/c26-19-11-15(13-5-1-3-7-16(13)22-19)20(27)23-17-8-4-2-6-14(17)18-12-25-9-10-28-21(25)24-18/h1-12H,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDWGYOTBZBAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

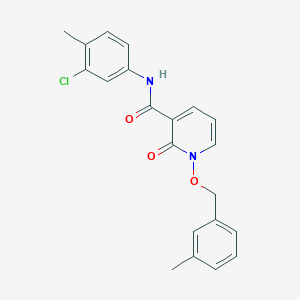

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

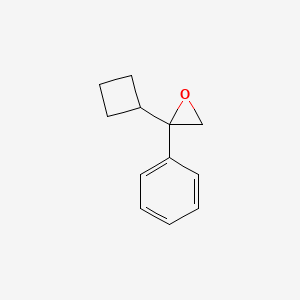

![N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B2800315.png)

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)

![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)

![N-(4-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2800325.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B2800329.png)

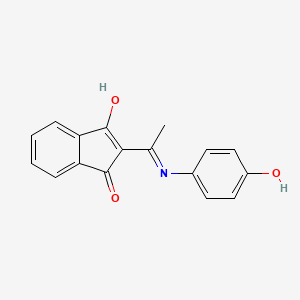

![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)